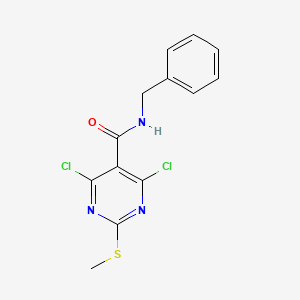
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide
Descripción general
Descripción
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a carboxylic acid benzylamide group at position 5. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide typically involves multiple stepsThe final step involves the formation of the benzylamide derivative through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Amide Coupling Reactions: The carboxylic acid group can form amides with different amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Amide Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Amide Coupling Reactions: Products include different amide derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid methyl ester
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethylamide
Uniqueness
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is unique due to its benzylamide group, which imparts specific chemical properties and biological activities. This makes it distinct from other similar compounds that may have different substituents at the carboxylic acid position .
Propiedades
Fórmula molecular |
C13H11Cl2N3OS |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
N-benzyl-4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-10(14)9(11(15)18-13)12(19)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19) |
Clave InChI |
SJXFVWHMSYNKHQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)Cl)C(=O)NCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













